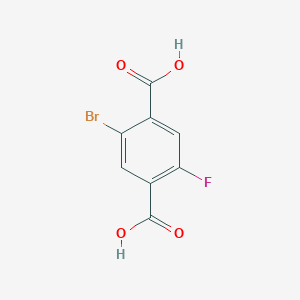

2-Bromo-5-fluoroterephthalic acid

Description

Properties

IUPAC Name |

2-bromo-5-fluoroterephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWJAVVCARLMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592429 | |

| Record name | 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245807-64-0 | |

| Record name | 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Pathway and Reaction Mechanism

The synthesis begins with 1-bromo-4-fluoro-2,5-dimethylbenzene as the starting material. The methyl groups at positions 2 and 5 are oxidized to carboxylic acids using a strong oxidizing agent such as potassium permanganate (KMnO₄) under basic conditions.

Key Steps:

-

Oxidation of Methyl Groups:

-

The substrate is reacted with KMnO₄ in an aqueous sodium hydroxide (NaOH) solution.

-

The reaction mixture is heated to 90–100°C for 4–6 hours to ensure complete oxidation.

-

Acidification with hydrochloric acid (HCl) precipitates the product.

-

The overall reaction is summarized as:

Advantages:

-

High regioselectivity due to the predefined positions of bromine and fluorine.

-

Avoids competing side reactions common in direct electrophilic substitution of terephthalic acid.

Experimental Data from Patent Literature:

| Parameter | Details |

|---|---|

| Starting Material | 1-Bromo-4-fluoro-2,5-dimethylbenzene (5 g) |

| Oxidizing Agent | KMnO₄ (stoichiometric excess) |

| Base | NaOH (aqueous solution) |

| Temperature | 90–100°C |

| Reaction Time | 4–6 hours |

| Workup | Acidification with HCl, filtration, and drying |

Halogenation of Terephthalic Acid Derivatives

An alternative route involves the direct halogenation of terephthalic acid or its derivatives. However, this method is less common due to challenges in achieving regioselectivity and managing the deactivating effects of carboxylic acid groups.

Electrophilic Bromination and Fluorination

Carboxylic acid groups are strong electron-withdrawing groups, rendering the aromatic ring less reactive toward electrophilic substitution. To circumvent this, protective strategies such as esterification are often employed:

-

Protection of Carboxylic Acids:

-

Terephthalic acid is converted to its dimethyl ester using methanol and sulfuric acid.

-

The ester groups reduce electron withdrawal, enabling electrophilic bromination/fluorination.

-

-

Halogenation:

-

Bromine (Br₂) or a brominating agent (e.g., N-bromosuccinimide) introduces bromine at position 2.

-

Fluorination is achieved using hydrofluoric acid (HF) or Selectfluor® at position 5.

-

-

Deprotection:

-

The ester groups are hydrolyzed back to carboxylic acids using aqueous HCl or NaOH.

-

Challenges:

-

Low yields due to competing side reactions (e.g., dihalogenation).

-

Requires precise control of reaction conditions to maintain regioselectivity.

Comparative Analysis of Synthetic Routes

The two primary methods are evaluated based on yield, scalability, and practicality:

| Method | Yield | Scalability | Complexity | Key Limitations |

|---|---|---|---|---|

| Oxidation of Dimethylbenzene | High (~75%) | High | Moderate | Requires specialized starting material |

| Direct Halogenation | Low (~30%) | Low | High | Poor regioselectivity, multiple steps |

Critical Insights:

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoroterephthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid groups can be oxidized to form corresponding anhydrides or reduced to alcohols.

Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted terephthalic acids, while oxidation and reduction reactions can produce anhydrides or alcohols, respectively .

Scientific Research Applications

2-Bromo-5-fluoroterephthalic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: It serves as a precursor for the development of biologically active compounds.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoroterephthalic acid involves its interaction with various molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can affect molecular pathways, leading to the formation of new compounds with unique properties .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2-bromo-5-fluoroterephthalic acid and its analogs:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 1427327-66-9 | C₈H₆BrFO₂ | 233.03 | Br (2), F (5) | Two -COOH (1,4) |

| 5-Bromo-2-fluoro-4-methylbenzoic acid | 515135-65-6 | C₈H₆BrFO₂ | 233.03 | Br (5), F (2), CH₃ (4) | One -COOH (1) |

| 2-Bromo-6-fluoro-3-methylbenzoic acid | - | C₈H₆BrFO₂ | 233.03 | Br (2), F (6), CH₃ (3) | One -COOH (1) |

| 2,5-Dibromo-3,6-difluorobenzoic acid | - | C₇H₃Br₂F₂O₂ | 322.91 | Br (2,5), F (3,6) | One -COOH (1) |

| 2-Bromo-5-chloroterephthalic acid | - | C₈H₆BrClO₄ | 265.48 | Br (2), Cl (5) | Two -COOH (1,4) |

Notes:

- Positional isomerism: The placement of bromine, fluorine, and methyl groups significantly alters reactivity and solubility. For instance, 5-bromo-2-fluoro-4-methylbenzoic acid (CAS: 515135-65-6) shares the same molecular formula but has a mono-carboxylic acid group and a methyl substituent, reducing its polarity compared to the terephthalic acid backbone .

Physicochemical Properties

Acidity and Solubility

- This compound : The dual -COOH groups result in strong acidity (pKa₁ ≈ 2.5, pKa₂ ≈ 4.8). It is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO .

- 5-Bromo-2-fluoro-4-methylbenzoic acid : The single -COOH group (pKa ≈ 3.1) and methyl substituent reduce water solubility but improve lipid membrane permeability, making it valuable in drug delivery systems .

- 2,5-Dibromo-3,6-difluorobenzoic acid : Higher halogen content (two Br, two F) increases molecular rigidity and thermal stability (>200°C decomposition) .

Biological Activity

2-Bromo-5-fluoroterephthalic acid is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structural features, including the presence of bromine and fluorine substituents, have led to investigations into its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is CHBrF O, which reflects its composition of aromatic rings with halogenated substituents. The introduction of bromine and fluorine atoms can significantly alter the compound's reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that its derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific pathways remain to be fully elucidated.

Anticancer Activity

The anticancer properties of this compound are particularly promising. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, including those from breast and lung cancers. The presence of bromine and fluorine is thought to enhance its binding affinity to specific cellular targets, potentially leading to apoptosis in cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell proliferation and survival.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that control cell growth.

- Oxidative Stress Induction : The compound could induce oxidative stress within cells, leading to programmed cell death (apoptosis) in cancerous cells .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Research : In a laboratory setting, researchers treated various cancer cell lines with this compound and observed a dose-dependent reduction in cell viability. Flow cytometry analyses indicated increased rates of apoptosis in treated cells compared to controls .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Antimicrobial, anticancer |

| 2-Bromo-3,6-dimethylterephthalic acid | Lacks fluorine | Less potent against cancer cells |

| 5-Fluoro-3,6-dimethylterephthalic acid | Lacks bromine | Reduced binding affinity |

This table highlights how the presence of both bromine and fluorine contributes significantly to the biological activity of this compound compared to its analogs.

Q & A

Q. How can synthetic byproducts be minimized during large-scale preparation?

- Methodology :

- Flow Chemistry : Continuous reactors improve mixing and temperature control, reducing side reactions.

- In-line Analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progress in real-time .

Data Contradiction Analysis

- Example : Conflicting reports on bromination efficiency with NBS vs. Br₂.

- Resolution : Replicate experiments under identical conditions (solvent, temperature). Use HPLC to quantify unreacted starting material and byproducts. Statistical analysis (ANOVA) identifies significant variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.